![molecular formula C14H18ClNO4 B2913856 2-(4-chlorophenoxy)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 1351644-82-0](/img/structure/B2913856.png)
2-(4-chlorophenoxy)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide
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Description
2-(4-chlorophenoxy)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as PF-06282999 and belongs to the class of pyranopyridine derivatives.
Scientific Research Applications
Environmental Impact and Behavior
Research on chlorophenols, a group to which the specified compound is closely related, indicates significant environmental persistence and potential for toxicity. For instance, chlorophenols have been identified as precursors to dioxins in municipal solid waste incineration, suggesting a need for careful management of waste containing such compounds (Peng et al., 2016). Similarly, the aquatic toxicity of chlorophenols has been extensively documented, with effects on fish indicating oxidative stress and potential for bioaccumulation (Ge et al., 2017).
Biodegradation and Remediation Potential
The biodegradation of chlorophenols and their derivatives is of particular interest for reducing environmental impact. Studies have highlighted the role of microorganisms in the degradation of such compounds, offering potential pathways for remediation. For instance, the review by Magnoli et al. (2020) focuses on herbicides based on 2,4-D (a chlorophenoxyacetic acid derivative) and emphasizes the role of microbial processes in degrading these compounds in agricultural settings, potentially applicable to related compounds like "2-(4-chlorophenoxy)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide" (Magnoli et al., 2020).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c15-11-1-3-12(4-2-11)20-9-13(17)16-10-14(18)5-7-19-8-6-14/h1-4,18H,5-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXAOXMJVFCNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)COC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide |
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